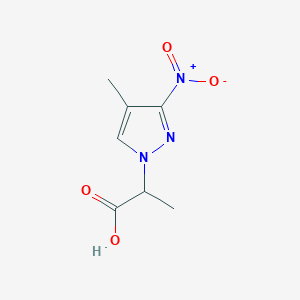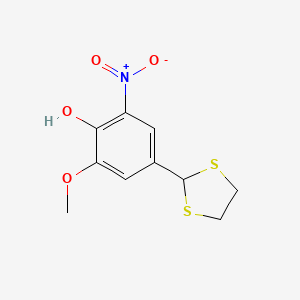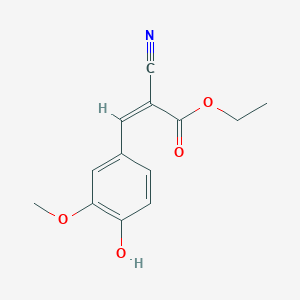
(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as rohitukine, is a natural alkaloid found in the stem bark of the plant Dysoxylum binectariferum. This compound has been extensively studied due to its potential as an anticancer agent.
Applications De Recherche Scientifique
Supramolecular Assembly and Crystal Structure Analysis
Research has demonstrated the significance of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate in forming a three-dimensional supramolecular network through hydrogen bonds and π⋯π stacking interactions. These interactions are pivotal in stabilizing self-assembly processes and molecular conformation, with Hirshfeld surface analysis quantifying the roles of noncovalent interactions in crystal packing (Matos et al., 2016).
Polymerization Initiator
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate has been identified as an initiator for the diradical polymerization of acrylonitrile, demonstrating the compound's potential in creating polymers with significant applications in materials science (Li et al., 1991).
Branched Acrylic Copolymers Synthesis
Branched acrylic copolymers based on 2-hydroxypropyl acrylate have been synthesized using reversible addition fragmentation chain transfer (RAFT) polymerization, showcasing the compound's versatility in polymer chemistry (Vo et al., 2007).
Photoprotective Effects and Safety Evaluation
A new heterocyclic derivative, LQFM048, synthesized from (Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate, has shown promising results as a sunscreen ingredient. Its low degradation under sunlight exposure and lack of acute oral systemic toxicity in mice suggest its potential for developing new sunscreen products with antioxidant properties (Vinhal et al., 2016).
Organic Synthesis and Chemical Transformations
Ethyl 3-aryl-2-nitroacrylate's reaction with titanium tetrachloride has been studied, leading to the formation of significant chemical structures like 4H-1,2-benzoxazine and 5-methoxy-salicylaldehyde, highlighting the compound's utility in organic synthesis and the exploration of reaction mechanisms (Hirotani & Zen, 1994).
Copolymerization with Styrene
Phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates have been synthesized and copolymerized with styrene, indicating the acrylates' role in modifying polymer properties and applications in materials science (Reddy et al., 2021).
Hydrocarbonylation and Dimerization
The hydrocarbonylation of methyl acrylate with CO and H2O to form dimethyl 4-oxopimelate showcases the potential of acrylates in catalytic processes and organic synthesis, further expanding the applications of these compounds in chemical manufacturing (Murata & Matsuda, 1982).
Crystal Packing Interactions
The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has been studied, highlighting the importance of N⋯π and O⋯π interactions over directed hydrogen bonding. This study contributes to the understanding of molecular interactions in solid-state chemistry (Zhang, Wu, & Zhang, 2011).
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-11(15)12(7-9)17-2/h4-7,15H,3H2,1-2H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLESVDQFOXPT-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)adamantane-1-carboxamide](/img/structure/B2939199.png)
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2939200.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
![2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2939203.png)

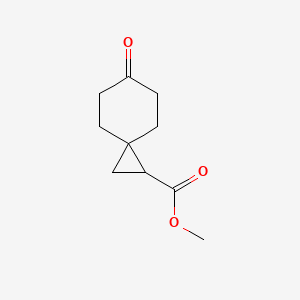
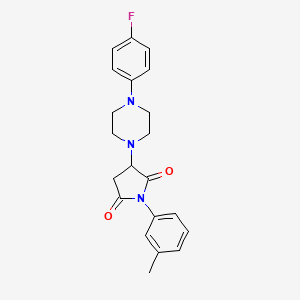

![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
